molecular formula C17H18BrNO4S2 B2440020 3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE CAS No. 681226-95-9

3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE

Cat. No.: B2440020
CAS No.: 681226-95-9
M. Wt: 444.36
InChI Key: IIOIMNAYEYRBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobenzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is a synthetic small molecule that serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a 1,3-thiazolidine core, a privileged scaffold known for its wide range of pharmacological activities, substituted at the N-3 position with a 4-bromobenzenesulfonyl group and at the C-2 position with a 2,5-dimethoxyphenyl ring. The structural motif of the 1,3-thiazolidine scaffold is extensively investigated for developing novel therapeutic agents. Research on analogous structures indicates potential value in several areas. Studies on similar thiazolidin-4-one and thiazolidine-2,4-dione derivatives have demonstrated promising antitubercular activity , particularly against multidrug-resistant strains of Mycobacterium tuberculosis . The presence of halogen and aryl substituents in these compounds is often associated with enhanced potency, potentially through mechanisms such as inhibition of key bacterial targets like InhA or MmpL3 . Furthermore, thiazolidine-based hybrids are explored as anticonvulsant agents , with some derivatives showing efficacy in preclinical models such as pentylenetetrazole-induced seizures and maximal electroshock seizure tests . The specific substitution pattern on this compound, including the bromobenzenesulfonyl group, is a common feature in drug discovery efforts aimed at optimizing pharmacokinetic properties and target binding affinity. This product is provided for research use only and is intended for utilization as a key intermediate in organic synthesis and as a candidate for biological screening in the development of new pharmacologically active molecules.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c1-22-13-5-8-16(23-2)15(11-13)17-19(9-10-24-17)25(20,21)14-6-3-12(18)4-7-14/h3-8,11,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOIMNAYEYRBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Diazonium Salt Formation

The synthesis begins with 4-bromoaniline, which undergoes diazotization in hydrochloric acid (HCl) at -5°C using sodium nitrite (NaNO₂). Subsequent treatment with sodium fluoroborate (NaBF₄) yields the fluoroboric acid diazonium salt, a stable intermediate for sulfonyl chloride formation.

Reaction Conditions

  • 4-Bromoaniline : 1 mol
  • HCl (12 M) : 4 mol
  • NaNO₂ : 1.05 mol
  • NaBF₄ : 1.1 mol
  • Temperature : -5°C to 0°C

Sulfonyl Chloride Generation

The diazonium salt reacts with thionyl chloride (SOCl₂) in water at 0°C, catalyzed by cuprous chloride (CuCl), to yield 4-bromobenzenesulfonyl chloride. Ethyl acetate extraction and sodium carbonate washing isolate the product.

Yield and Purity

  • Yield : 79.4% (analogous to 2-bromobenzenesulfonyl chloride)
  • Purity (HPLC) : >98%
  • ¹H-NMR (CDCl₃) : δ 8.07 (dd, J = 8.4 Hz, 1H), 7.76–7.52 (m, 1H), 7.48–7.31 (m, 2H)

Preparation of 2-(2,5-Dimethoxyphenyl)thiazolidine

Cyclization of 1-(2,5-Dimethoxyphenyl)ethanone with Cysteamine

1-(2,5-Dimethoxyphenyl)ethanone reacts with cysteamine (2-aminoethanethiol) in ethanol under reflux to form the thiazolidine ring via Schiff base intermediacy.

Reaction Conditions

  • 1-(2,5-Dimethoxyphenyl)ethanone : 1 mol
  • Cysteamine : 1.2 mol
  • Solvent : Ethanol
  • Temperature : 80°C, 12 hours

Characterization

  • FT-IR : 1650 cm⁻¹ (C=N stretch), 2550 cm⁻¹ (-SH absent, confirming cyclization)
  • ¹H-NMR (DMSO-d₆) : δ 3.82 (s, 6H, OCH₃), 4.21 (t, J = 6.8 Hz, 2H, SCH₂), 3.05 (t, J = 6.8 Hz, 2H, NCH₂)

Sulfonylation to Form 3-(4-Bromobenzenesulfonyl)-2-(2,5-Dimethoxyphenyl)-1,3-Thiazolidine

Reaction Optimization

4-Bromobenzenesulfonyl chloride reacts with 2-(2,5-dimethoxyphenyl)thiazolidine in N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Standard Conditions

  • 4-Bromobenzenesulfonyl Chloride : 1.1 mol
  • Thiazolidine : 1 mol
  • K₂CO₃ : 1.5 mol
  • Solvent : DMF
  • Temperature : 110°C, 16 hours

Yield and Selectivity

  • Yield : 85–91%
  • Byproducts : <5% (unreacted sulfonyl chloride, hydrolyzed sulfonic acid)

Mechanistic Insights

The base deprotonates the thiazolidine’s secondary amine, enabling nucleophilic attack on the electrophilic sulfur in the sulfonyl chloride. Steric hindrance from the 2,5-dimethoxyphenyl group necessitates elevated temperatures for complete conversion.

Analytical Characterization and Purity Assessment

Spectroscopic Data

  • ¹H-NMR (CDCl₃) : δ 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (s, 1H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (t, J = 6.8 Hz, 2H, SCH₂), 3.88 (s, 6H, OCH₃), 3.12 (t, J = 6.8 Hz, 2H, NCH₂).
  • LC-MS (ESI+) : m/z 457.1 [M+H]⁺ (calculated for C₁₇H₁₇BrN₂O₄S₂: 456.9).

Chromatographic Purity

  • HPLC : 99.2% purity (C18 column, acetonitrile-water gradient).

Optimization of Reaction Conditions

Solvent Screening

Solvent Yield (%) Purity (%)
DMF 91 99.2
THF 78 97.5
Acetone 65 95.1

DMF’s high polarity and boiling point facilitate sulfonyl chloride activation and byproduct dissolution.

Base Selection

Base Yield (%) Reaction Time (h)
K₂CO₃ 91 16
Et₃N 82 24
NaHCO₃ 68 36

K₂CO₃’s strong basicity and solubility in DMF accelerate deprotonation and nucleophilic attack.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted thiazolidines.

Scientific Research Applications

3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHYLBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE
  • 3-(4-CHLOROBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE
  • 3-(4-FLUOROBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE

Uniqueness

The presence of the 4-bromobenzenesulfonyl group in 3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOL

Biological Activity

3-(4-Bromobenzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C16H18BrN2O4S
Molecular Weight : 404.29 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a thiazolidine ring with a bromobenzenesulfonyl group and a dimethoxyphenyl substituent, contributing to its unique pharmacological profile.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in disease pathways, such as kinases or phosphatases.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, impacting cellular signaling pathways.

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of thiazolidine derivatives:

  • Case Study 1 : A study on thiazolidine derivatives showed that compounds with bromobenzenesulfonyl groups inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis through the mitochondrial pathway.
  • Case Study 2 : Another investigation highlighted that similar thiazolidines could downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic factors (Bax), suggesting a mechanism for their anticancer activity.
StudyCell LineMechanismOutcome
MCF-7Apoptosis inductionSignificant reduction in cell viability
HeLaCell cycle arrestG1 phase arrest observed

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 3 : In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Streptococcus pneumoniae12

Toxicity and Safety Profile

Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-bromobenzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare the thiazolidine core by reacting a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–4 hours) . Subsequent sulfonylation with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous THF or dichloromethane is critical. Optimization involves adjusting reflux time (4–6 hours) and stoichiometric ratios (1:1.2 for sulfonyl chloride:thiazolidine intermediate) to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • HPLC-MS : To confirm molecular weight (e.g., [M+H]+ peak) and detect impurities.
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons of 2,5-dimethoxyphenyl at δ 6.7–7.1 ppm; sulfonyl group at δ 7.5–8.0 ppm) .
  • X-ray crystallography : If single crystals are obtainable, resolve stereochemistry (e.g., thiazolidine ring puckering) .
  • Elemental analysis : Validate C, H, N, S, and Br percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How do electronic effects of the 4-bromobenzenesulfonyl and 2,5-dimethoxyphenyl groups influence the compound’s reactivity in biological assays?

  • Methodology :

  • Computational modeling : Perform DFT calculations to map electron density distribution. The electron-withdrawing sulfonyl group may enhance electrophilicity, while methoxy groups donate electrons via resonance, affecting binding to targets like enzymes or receptors .
  • Comparative SAR studies : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or methoxy with ethoxy) and assay biological activity (e.g., IC50_{50} shifts in enzyme inhibition) .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Standardized assay protocols : Ensure consistent conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC50_{50} values may arise from DMSO concentration differences (>0.1% can artifactually inhibit targets) .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation underlies variable in vivo vs. in vitro results .
  • Crystallographic docking : Compare binding modes across studies to identify conformational flexibility or off-target interactions .

Q. How can researchers validate the stereochemical configuration of the thiazolidine ring?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IB) with hexane:isopropanol (90:10) .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for absolute configuration .
  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation to control configuration .

Methodological Challenges and Solutions

Q. What are the common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

  • Challenges : Exothermic sulfonylation reactions may lead to decomposition at larger scales.
  • Solutions :

  • Temperature control : Use jacketed reactors with gradual reagent addition to maintain ≤40°C during sulfonyl chloride addition .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Strategies :

  • Co-solvent systems : Use 5–10% PEG-400 or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.